

An In-depth Technical Guide to the Structure of Cyclopentylphenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Cyclopentylphenylacetic acid*

Cat. No.: *B1219947*

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthesis protocol for **Cyclopentylphenylacetic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Identification

Cyclopentylphenylacetic acid, systematically named 2-cyclopentyl-2-phenylacetic acid, is an organic compound characterized by a central alpha-carbon atom bonded to four different substituents: a cyclopentyl ring, a phenyl ring, a hydrogen atom, and a carboxylic acid group.^[1] ^[2] This substitution pattern makes the alpha-carbon a stereocenter, meaning the molecule is chiral and can exist as two distinct enantiomers, (R)- and (S)-**Cyclopentylphenylacetic acid**.^[3] The presence of both the bulky, non-polar cyclopentyl and phenyl groups contributes to the molecule's lipophilic nature.^[2]

Key Structural Features:

- Phenyl Group (C₆H₅): An aromatic ring that influences the molecule's electronic properties and potential for pi-stacking interactions.
- Cyclopentyl Group (C₅H₉): A five-membered aliphatic ring that adds steric bulk and lipophilicity.

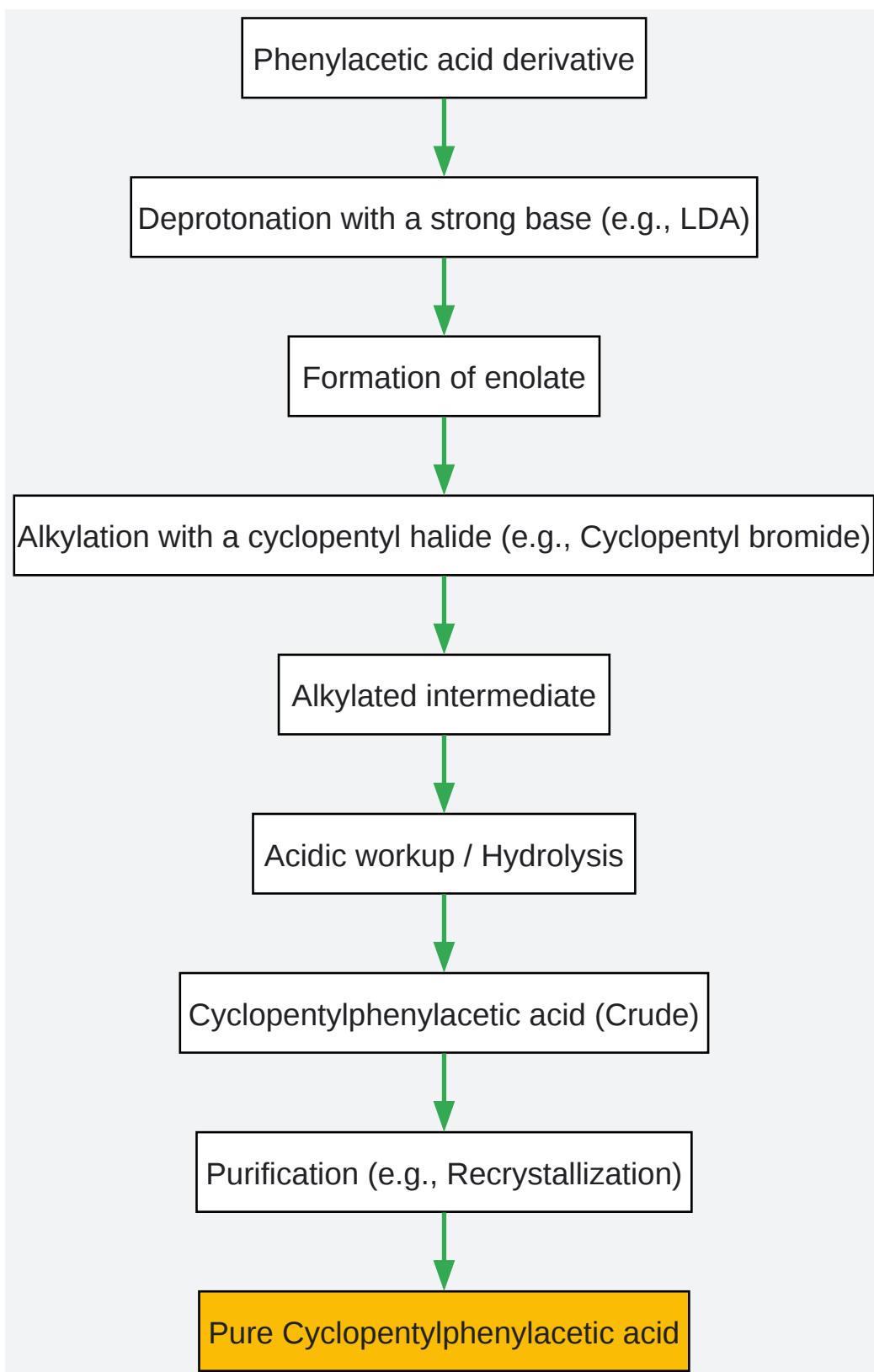
- Acetic Acid Moiety (-CH(COOH)-): A carboxylic acid functional group that imparts acidic properties and allows for the formation of salts and esters.[2]
- Chiral Center: The alpha-carbon atom, which leads to the existence of enantiomers with potentially different biological activities.[3]

Below is a diagram illustrating the chemical structure of **Cyclopentylphenylacetic acid**.

Caption: Chemical structure of 2-Cyclopentyl-2-phenylacetic acid.

Physicochemical and Spectroscopic Data

The quantitative properties of **Cyclopentylphenylacetic acid** are summarized in the table below. This data is essential for its identification, purification, and handling in a laboratory setting. The compound typically appears as a tan or white to off-white crystalline solid.[2][4]


Property	Value	Reference(s)
IUPAC Name	2-cyclopentyl-2-phenylacetic acid	[1]
CAS Number	3900-93-4	[4][5]
Molecular Formula	C ₁₃ H ₁₆ O ₂	[1][5]
Molecular Weight	204.26 g/mol	[1][6]
Melting Point	98-100 °C	[6]
Appearance	Tan crystalline powder / White to off-white solid	[2][4]
Solubility	Soluble in methanol (50 mg/mL)	[6]
InChIKey	BCJIDGDYYYBNNB-UHFFFAOYSA-N	[1][6]
SMILES	C1CCC(C1)C(C2=CC=CC=C2)C(=O)O	[1]

Spectroscopic data for **Cyclopentylphenylacetic acid** is available in public databases, confirming its structure. This includes ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data.[\[2\]](#)

Experimental Protocols

While specific synthetic preparations for **Cyclopentylphenylacetic acid** are not widely published in peer-reviewed literature, a representative protocol can be devised based on standard organic chemistry methodologies for the α -alkylation of phenylacetic acid derivatives.

Representative Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Representative workflow for the synthesis of **Cyclopentylphenylacetic acid**.

Representative Protocol: α -Alkylation of Phenylacetonitrile followed by Hydrolysis

This protocol is a representative example and would require optimization by a trained chemist.

Materials:

- Phenylacetonitrile
- Sodium hydride (NaH) or Lithium diisopropylamide (LDA)
- Cyclopentyl bromide
- Anhydrous tetrahydrofuran (THF)
- Sulfuric acid (H_2SO_4), concentrated
- Water (H_2O)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ($MgSO_4$)
- Standard glassware for inert atmosphere reactions, extraction, and distillation.

Procedure:

- Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of phenylacetonitrile (1.0 eq) in anhydrous THF is prepared. The solution is cooled to $-78^{\circ}C$ in a dry ice/acetone bath. A strong base such as LDA (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour to ensure complete formation of the carbanion.
- Alkylation: Cyclopentyl bromide (1.2 eq) is added dropwise to the cooled solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

- **Workup and Extraction:** The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure to yield crude 2-cyclopentyl-2-phenylacetonitrile.
- **Hydrolysis:** The crude nitrile intermediate is transferred to a round-bottom flask. A mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) is added. The mixture is heated to reflux and stirred for several hours until TLC or GC-MS analysis indicates the complete disappearance of the nitrile.
- **Purification:** After cooling to room temperature, the reaction mixture is carefully poured over ice. The resulting precipitate is collected by vacuum filtration. The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **Cyclopentylphenylacetic acid**.

Applications and Biological Relevance

Cyclopentylphenylacetic acid serves as a versatile building block in organic synthesis. It is particularly noted as a key intermediate in the development of various pharmaceuticals, including anti-inflammatory and analgesic medications.^{[4][7]} Its structural features allow for effective interaction with biological systems, making it a valuable scaffold in medicinal chemistry.^[4] Further research is required to elucidate the specific biological pathways and molecular targets with which it and its derivatives interact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Cyclopentyl-2-phenylacetic acid | C13H16O2 | CID 98014 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
- 4. Benzeneacetic acid, α -cyclopentyl- α -hydroxy-, methyl ester [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CYCLOPENTYLACETIC ACID(1123-00-8) 1H NMR [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of Cyclopentylphenylacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219947#what-is-the-structure-of-cyclopentylphenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com